molecular formula C16H24N2O2S B1650155 N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide CAS No. 1131739-37-1

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide

Cat. No.: B1650155
CAS No.: 1131739-37-1
M. Wt: 308.4
InChI Key: XGCQLKJEIHDZGE-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a cyclopropylmethanesulfonamide group. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 1-benzylpiperidine with cyclopropylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various biological pathways. For example, it may bind to opioid receptors, leading to analgesic effects, or inhibit enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)acetohydrazide: A related compound with similar structural features but different functional groups.

    Benzoylfentanyl: A fentanyl analog with a benzylpiperidine core structure.

    N-(2-(1-benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: A compound with moderate cholinesterase inhibition activity.

Uniqueness

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethanesulfonamide group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c1-21(19,20)18(15-7-8-15)16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCQLKJEIHDZGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1CC1)C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164144
Record name N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131739-37-1
Record name N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131739-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-N-[1-(phenylmethyl)-4-piperidinyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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